![molecular formula C21H18ClIS B14177315 4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl CAS No. 918645-12-2](/img/structure/B14177315.png)
4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl is a complex organic compound characterized by the presence of chloro, iodo, and sulfanyl functional groups attached to a biphenyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl typically involves multiple steps, starting with the preparation of the biphenyl core. The introduction of the chloro and iodo groups can be achieved through halogenation reactions, while the sulfanyl group is introduced via thiolation. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and thiolation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodo group can be reduced to a hydrogen atom, forming a simpler biphenyl derivative.
Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the iodo group results in a hydrogen-substituted biphenyl.
Applications De Recherche Scientifique
4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl involves interactions with molecular targets such as enzymes or receptors. The presence of halogen and sulfur atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Propriétés
Numéro CAS |
918645-12-2 |
|---|---|
Formule moléculaire |
C21H18ClIS |
Poids moléculaire |
464.8 g/mol |
Nom IUPAC |
2-chloro-1-(3-iodopropyl)-4-(4-phenylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C21H18ClIS/c22-21-15-20(13-10-18(21)7-4-14-23)24-19-11-8-17(9-12-19)16-5-2-1-3-6-16/h1-3,5-6,8-13,15H,4,7,14H2 |
Clé InChI |
OTNZAJORELAAGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)SC3=CC(=C(C=C3)CCCI)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



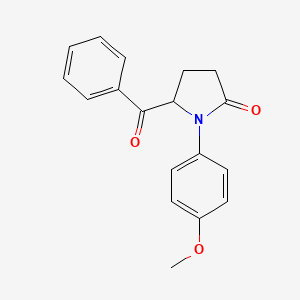
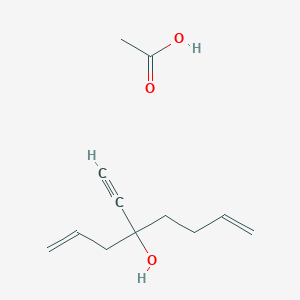
![4-{4-[4-(Methanesulfonyl)phenyl]butyl}piperidine](/img/structure/B14177250.png)
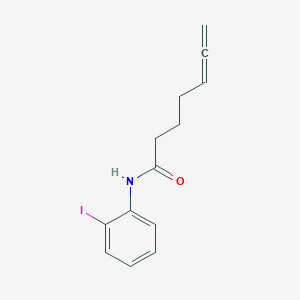

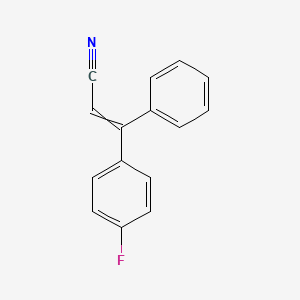
![(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B14177280.png)


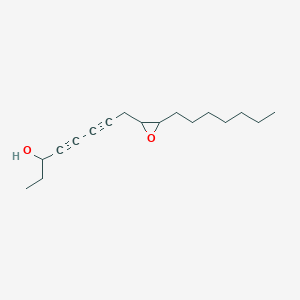
![[3,5-Bis({3,5-bis[(prop-2-yn-1-yl)oxy]phenyl}methoxy)phenyl]methanol](/img/structure/B14177300.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)-](/img/structure/B14177310.png)
